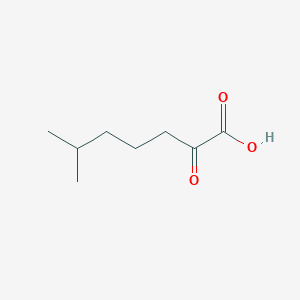

6-Methyl-2-oxoheptanoic acid

Description

Contextualization within Branched-Chain Keto Acid Chemistry

The initial step in the breakdown of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is their conversion into corresponding branched-chain α-keto acids (BCKAs). nih.gov This reaction is catalyzed by branched-chain aminotransferases (BCAT). nih.gov The resulting BCKAs, namely α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate, are crucial metabolic intermediates. mdpi.com

6-Methyl-2-oxoheptanoic acid, as a methylated alpha-keto acid, belongs to this important class of molecules. The catabolism of BCKAs is primarily regulated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes their irreversible oxidative decarboxylation. frontiersin.orgjst.go.jp The activity of this enzyme complex is a critical control point in BCAA metabolism, and its dysregulation is associated with metabolic disorders. frontiersin.orgnih.gov Research into BCKAs is prominent in studies of metabolic health, as their accumulation is a hallmark of conditions like Maple Syrup Urine Disease and has been linked to insulin (B600854) resistance and nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov

Significance of Oxoheptanoic Acids in Intermediary Metabolism

Oxoheptanoic acids, and more broadly oxo-carboxylic acids, are involved in various aspects of intermediary metabolism. Intermediary metabolism encompasses the vast network of reactions that provide cells with energy and biosynthetic precursors. ontosight.ai For instance, the related compound 6-oxoheptanoic acid is recognized as a metabolite and has been identified as a urinary byproduct of n-octane metabolism in animal studies. ontosight.aiebi.ac.uk Similarly, 6-oxohexanoic acid is a known metabolite in the catabolism of certain amino acids. biosynth.com

These keto acids can serve as substrates for enzymes and participate in pathways of fatty acid and carbohydrate metabolism. Their structural similarity to endogenous metabolites allows them to interact with metabolic networks, influencing cellular processes. For example, 6-oxoheptanoic acid is used as a reagent in the synthesis of new penicillins, highlighting the utility of this chemical scaffold. scbt.com The study of these compounds provides insights into metabolic flux, xenobiotic metabolism, and the identification of novel biochemical pathways. ontosight.aiebi.ac.uk

Overview of Research Paradigms and Investigative Avenues for this compound

While dedicated studies on this compound are limited, research paradigms for analogous compounds suggest potential investigative avenues. A primary area of research would be its role in metabolic pathways. Given its structure as a branched-chain keto acid, studies could explore its potential as a substrate for the BCKDH complex or other dehydrogenases, and whether it arises as a metabolite from the breakdown of specific amino acids or lipids.

Another research direction involves its synthesis and chemical utility. The synthesis of related oxo-acids is a field of active research, and developing efficient synthetic routes for this compound could enable further biological studies. Furthermore, like other keto acids, it could be investigated as a building block for the synthesis of more complex molecules, potentially with pharmaceutical applications. Research into its potential biological activities, such as antimicrobial or anti-inflammatory properties, mirrors investigations conducted on structurally similar compounds like 2,2-dimethyl-6-oxo-heptanoic acid. ontosight.ai

Table 2: Related Oxo-Acids and Their Research Context

| Compound Name | CAS Number | Research Context |

|---|---|---|

| 6-Oxoheptanoic acid | 3128-07-2 | Reagent for penicillin synthesis; metabolic intermediate. ontosight.aiscbt.com |

| 2-Methyl-6-oxoheptanoic acid | 2570-68-5 | Intermediate in organic synthesis. cymitquimica.com |

| 5-Oxohexanoic acid | 3128-06-1 | Bacterial xenobiotic metabolite. ebi.ac.uk |

| α-Ketoisocaproic acid | 816-89-7 | Leucine-derived BCKA; marker in metabolic diseases. nih.gov |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFYEQPRZKSNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methyl 2 Oxoheptanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis harnesses the specificity of enzymes to perform challenging chemical transformations, often with high enantioselectivity and under mild reaction conditions. This approach is particularly valuable for the synthesis of chiral molecules like 6-Methyl-2-oxoheptanoic acid.

Enantioselective Synthesis via Biotransformations

Biotransformations utilizing whole-cell systems or isolated enzymes offer a powerful route to enantiomerically pure compounds. Microorganisms can be employed to carry out specific oxidative reactions. For instance, certain bacterial strains can metabolize precursor molecules, leading to the formation of chiral keto acids. informit.org The enantioselectivity of these reactions is a key advantage over traditional chemical methods. informit.org

One notable biotransformation involves the use of baker's yeast for the enantioselective hydrogenation of specific double bonds in precursor molecules, which can then be further converted to the desired chiral acid. researchgate.net Additionally, engineered yeast expressing specific monooxygenases can perform Baeyer-Villiger oxidations on substituted cyclohexanones with a degree of enantioselectivity. dtic.mil

Enzymatic Reaction Optimization for Specific Oxoacid Production

The optimization of enzymatic reactions is crucial for maximizing the yield and purity of the target oxoacid. An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid has been developed using an ω-amino group-oxidizing enzyme (ω-AOX). nih.gov By optimizing reaction conditions such as pH, temperature, and enzyme concentration, and by adding catalase to eliminate inhibitory hydrogen peroxide, a 100% yield was achieved. nih.govresearchgate.net

Key parameters for the optimization of 6-oxohexanoic acid production include:

Optimal pH: 7.0 researchgate.net

Optimal Temperature: 30 °C researchgate.net

Enzyme Concentration: 0.3 U of ω-AOX researchgate.net

Reaction Time: 36 hours researchgate.net

Additive: 20 U of catalase nih.govresearchgate.net

Furthermore, enzymes like methylthioalkylmalate (MAM) synthases, which are involved in the chain elongation of amino acids, demonstrate broad substrate specificity and can convert various 2-oxo acids. nih.gov This suggests the potential for engineering such enzymes for the targeted production of this compound from appropriate precursors.

Targeted Chemical Synthesis Strategies

Traditional organic synthesis provides a range of reliable methods for constructing the carbon skeleton and introducing the required functional groups of this compound.

Reductive Ozonolysis and Subsequent Oxidation Protocols

Reductive ozonolysis of cyclic alkenes is a classic method for producing carbonyl compounds. For example, the ozonolysis of 1-methylcyclohexene yields 6-oxoheptanal. youtube.comvedantu.com This aldehyde can then be further oxidized to the corresponding carboxylic acid, 6-oxoheptanoic acid, using an oxidizing agent. masterorganicchemistry.com The choice of workup conditions after ozonolysis is critical; an oxidative workup directly yields the carboxylic acid. masterorganicchemistry.com

Table 1: Reductive Ozonolysis of 1-Methylcyclohexene

| Reactant | Reagents | Intermediate Product | Final Product |

| 1-Methylcyclohexene | 1. O₃ 2. Zn/H₂O | 6-Oxoheptanal | 6-Oxoheptanoic Acid (after oxidation) |

Esterification and Controlled Oxidation Reactions

The synthesis can also be achieved through the esterification of a precursor acid followed by controlled oxidation. For instance, 2-methylcyclohexanone (B44802) can be oxidized to produce 6-oxoheptanoic acid. The reaction conditions, including the choice of oxidizing agent and solvent, are critical for achieving a good yield. In some cases, the oxidation of cyclohexanone (B45756) has been shown to produce a variety of dicarboxylic acids and 5-oxohexanoic acid. cdnsciencepub.com

The oxidation of 2-methylcyclohexanone can lead to 6-oxoheptanoic acid as a major product under specific conditions, such as using air or oxygen in the presence of a manganese(II) salt catalyst in acetic acid. bibliotekanauki.pl

Table 2: Oxidation of 2-Methylcyclohexanone

| Reactant | Catalyst | Solvent | Major Product |

| 2-Methylcyclohexanone | Manganese(II) salt | Acetic Acid | 6-Oxoheptanoic Acid |

Condensation Reactions with Defined Ketoacid Precursors

Condensation reactions provide a versatile route to building the carbon framework of the target molecule. The regioselective ring-opening of α-methyl-β-propiolactone with a suitable organometallic reagent can afford 2-methyl-6-oxoheptanoic acid. researchgate.net Another approach involves the condensation of a β-ketoester with an appropriate electrophile. For example, the condensation of an acyl imidazole (B134444) with potassium ethyl malonate can furnish a β-ketoester, which can then be further elaborated to the desired product. mdpi.com

Furthermore, 2-oxoacid aldolases are versatile biocatalysts for the synthesis of chiral multifunctional compounds through condensation reactions. ub.edu These enzymes could potentially be used in a chemoenzymatic strategy to produce precursors to this compound.

Applications in Asymmetric Synthesis as Chiral Synthons

In the field of stereochemistry, a chiral auxiliary is a chemical unit temporarily integrated into an organic compound to direct the stereochemical course of a synthesis. wikipedia.org These auxiliaries enable chemists to selectively produce a specific stereoisomer of a target compound. wikipedia.org this compound and its structural isomers are valuable as chiral synthons, which are stereogenic building blocks used in asymmetric synthesis. google.comcymitquimica.comnih.gov The inherent chirality in these synthons can effectively control the stereoselectivity of subsequent chemical reactions. wikipedia.org

The strategic incorporation of a chiral oxo acid like this compound allows for the controlled construction of new stereocenters in more complex molecules, such as pharmaceutical intermediates and other biologically active compounds. google.comnih.gov For instance, a patent has highlighted the utility of the related compound, 2,6-dimethyl-4-oxo-heptanoic acid, as a novel chiral synthon for applications in asymmetric chemistry, underscoring the importance of this class of molecules as versatile intermediates. google.com The development of methods to produce enantiomerically pure forms of these building blocks is crucial, as they serve as precursors for a wide array of valuable chiral products. nih.govnih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods present efficient and environmentally conscious alternatives for producing fine chemicals like this compound. These approaches are central to green chemistry, aiming for higher atom economy and reduced waste compared to traditional stoichiometric methods. rsc.org The development of robust and recyclable catalytic systems that function under mild conditions is a key objective, enhancing the economic and sustainable viability of the synthesis. mdpi.comnih.gov

Heteropolyacid Catalysis in Aerobic Oxidation Reactions

Heteropolyacids (HPAs) are a class of metal-oxygen cluster compounds that serve as highly effective catalysts in various chemical transformations, including oxidation reactions. mdpi.comtandfonline.com Their strong Brønsted acidity and redox capabilities make them particularly suitable for aerobic oxidations, which use molecular oxygen as the primary oxidant. mdpi.comrsc.org

The synthesis of related α-keto acids can be achieved through the oxidation of precursors like methyl ketones. mdpi.com Research has demonstrated the efficacy of the vanadium-substituted heteropolyacid H₅[PMo₁₀V₂O₄₀] (HPA-2) in the aerobic oxidative cleavage of ketones under mild conditions. rsc.org In a notable example, HPA-2 catalyzed the oxidation of 2,6-dimethylcyclohexanone (B152311) with dioxygen to yield 6-oxo-2-methylheptanoic acid, a close structural isomer of the target compound. rsc.org This transformation highlights a viable pathway for synthesizing substituted oxoheptanoic acids from cyclic ketone precursors. The reaction proceeds via the oxidative cleavage of the C-C bond adjacent to the carbonyl group. rsc.orgresearchgate.net

The table below, based on data from a study by El Ali et al., illustrates the results of HPA-2 catalyzed oxidation of a substituted cyclohexanone. rsc.org

Table 1: HPA-2 Catalyzed Aerobic Oxidation of 2,6-Dimethylcyclohexanone

| Run | Substrate | Catalyst | Conditions | Conversion (%) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2,6-Dimethylcyclohexanone | HPA-2 | 60 °C, 6 h, O₂, MeCN | 92 | 6-Oxo-2-methylheptanoic acid | 89 |

Data sourced from El Ali, B. et al., J. Chem. Soc., Chem. Commun., 1989. rsc.org

Optimization of Catalytic Parameters in Synthetic Pathways

Key parameters for optimization in HPA-catalyzed aerobic oxidation include:

Catalyst Concentration : The amount of HPA catalyst directly impacts the reaction rate. While a higher concentration can accelerate the reaction, it may also increase costs and the likelihood of side reactions. academie-sciences.fr

Temperature : Reaction temperature influences both reaction rate and selectivity. Elevated temperatures can increase conversion but may also promote undesirable degradation or side-product formation. semanticscholar.org For the oxidation of 2,6-dimethylcyclohexanone with HPA-2, a temperature of 60°C was utilized. rsc.org

Solvent : The choice of solvent is critical as it affects the solubility of reactants and the catalyst, potentially influencing the reaction pathway. Acetonitrile (B52724) (MeCN) and ethanol (B145695) have been shown to be effective solvents in related HPA-catalyzed oxidations. rsc.org

Oxygen Pressure : In aerobic oxidations, the partial pressure of O₂ must be sufficient to facilitate the reaction and re-oxidize the catalyst but controlled to prevent over-oxidation and ensure operational safety. nih.gov A pressure of 10⁵ Pa was used in the synthesis of 6-oxo-2-methylheptanoic acid. rsc.org

Reaction Time : The duration of the reaction must be adequate to achieve high conversion of the starting material without allowing for the subsequent degradation of the desired product. semanticscholar.org A reaction time of 6 hours was found to be effective for the oxidation of 2,6-dimethylcyclohexanone. rsc.org

The following table summarizes the optimization of these crucial parameters based on findings from related catalytic systems.

Table 2: Key Parameters for Optimization in HPA-Catalyzed Oxidation

| Parameter | General Effect | Optimized Range/Value Example | Source(s) |

|---|---|---|---|

| Catalyst Loading | Affects reaction rate and cost | ~1-2 mol% | rsc.org |

| Temperature | Influences rate and selectivity | 20-70 °C | rsc.orgacademie-sciences.fr |

| Solvent | Impacts solubility and stability | Acetonitrile, Ethanol | rsc.org |

| O₂ Pressure | Drives catalyst re-oxidation | Atmospheric to moderate pressure (e.g., 10⁵ Pa) | nih.govrsc.org |

| Reaction Time | Determines conversion and product stability | 2-24 hours | rsc.orgsemanticscholar.org |

By systematically adjusting these parameters, a highly efficient and selective process for the synthesis of this compound can be developed.

Metabolic and Biochemical Pathways Involving 6 Methyl 2 Oxoheptanoic Acid

Role in Cellular Intermediary Metabolism

6-Methyl-2-oxoheptanoic acid, a branched-chain keto acid (BCKA), is positioned at the crossroads of several key metabolic pathways. Its metabolism is intricately linked with the catabolism of branched-chain amino acids (BCAAs), particularly leucine (B10760876), and it serves as a substrate for various enzymatic reactions that integrate it into central carbon metabolism.

Participation in Ketone Body Metabolism and Related Processes

While not a direct ketone body itself, this compound is closely related to ketogenesis, the process by which the liver produces ketone bodies from fatty acids. This connection stems from the breakdown of leucine, a ketogenic amino acid. The catabolism of leucine generates acetyl-CoA, a primary precursor for the synthesis of ketone bodies like acetoacetate (B1235776) and β-hydroxybutyrate. In situations of prolonged fasting, starvation, or a high-fat, low-carbohydrate diet, the increased breakdown of fatty acids and ketogenic amino acids leads to an accumulation of acetyl-CoA, thereby stimulating ketone body production. The metabolic fate of this compound is tied to this process, as its parent amino acid, leucine, contributes to the acetyl-CoA pool.

Linkages to Fatty Acid Oxidation and Anabolism Pathways

The metabolism of this compound is intertwined with both the breakdown (oxidation) and synthesis (anabolism) of fatty acids.

Fatty Acid Oxidation: The catabolism of this compound, following its conversion from leucine, ultimately yields acetyl-CoA and acetoacetate. Acetyl-CoA is a central molecule in energy metabolism and is the end product of fatty acid β-oxidation. This shared intermediate creates a direct link between branched-chain amino acid catabolism and fatty acid oxidation. The acetyl-CoA derived from this compound can enter the citric acid cycle to generate ATP or be used for ketogenesis. Peroxisomes also play a role in the oxidation of branched-chain fatty acids.

Fatty Acid Anabolism: Acetyl-CoA is also the fundamental building block for the synthesis of new fatty acids. Under conditions of energy surplus, acetyl-CoA, whether derived from carbohydrates, fatty acids, or amino acids like leucine, can be directed towards fatty acid synthesis in the cytoplasm. Therefore, the carbon skeleton of this compound can indirectly contribute to the anabolic pathways of lipid synthesis.

Integration within Amino Acid Catabolism and Biosynthesis

This compound is a central intermediate in the catabolism of the essential amino acid leucine. The initial step in leucine breakdown is a reversible transamination reaction that converts leucine to this compound (also known as α-ketoisocaproate). This reaction is catalyzed by a branched-chain aminotransferase. Subsequently, this compound undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory step in BCAA catabolism.

Conversely, the transamination reaction is reversible, meaning that this compound can be converted back to leucine if there is a sufficient supply of amino group donors, typically glutamate. This allows for the synthesis of leucine from its corresponding keto acid, highlighting the role of this compound in amino acid biosynthesis, particularly in maintaining the cellular pool of leucine.

Enzymatic Transformations and Biocatalysis of this compound

The metabolic fate of this compound is dictated by the action of specific enzymes that catalyze its conversion into various other molecules.

Transamination Reactions and Conversion to Amino Acid Analogs

Transamination is a key biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid. In the context of this compound, this reaction is primarily catalyzed by branched-chain aminotransferases (BCATs). These enzymes facilitate the interconversion between this compound and leucine. This process is crucial for both the breakdown of leucine and its synthesis from its keto acid precursor. The reversibility of this reaction allows for the dynamic regulation of leucine levels within the cell.

Oxidoreductase Activity and Stereospecific Reductions

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. In the metabolism of this compound, a key step is its oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex irreversibly converts this compound to isovaleryl-CoA, committing it to further catabolism.

Furthermore, studies have explored the stereospecific reduction of related keto acids. While specific research on the stereospecific reduction of this compound is limited, the enzymatic reduction of keto groups is a common biochemical transformation. Such reactions, often catalyzed by dehydrogenases or reductases, typically exhibit high stereoselectivity, producing a specific stereoisomer of the corresponding hydroxy acid.

Substrate Specificity and Kinetic Characterization of Enzymes

The primary enzyme complex responsible for the catabolism of branched-chain α-keto acids in mammals is the branched-chain α-keto acid dehydrogenase complex (BCKDC) . This mitochondrial multienzyme complex catalyzes the oxidative decarboxylation of α-keto acids derived from the transamination of branched-chain amino acids like leucine, isoleucine, and valine. wikipedia.org

The BCKDC is known to have a relatively broad substrate specificity, acting on various short-chain, branched α-ketoacids. wikipedia.org While specific kinetic data for this compound is not available in the reviewed literature, the complex's known substrates include α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine). Given its structural similarity as a branched-chain α-keto acid, it is highly probable that this compound can also serve as a substrate for BCKDC. The complex converts these ketoacids into their corresponding acyl-CoA derivatives. wikipedia.org

Product inhibition studies on BCKDC have shown that its activity is regulated by the end products of the reaction, such as NADH and branched-chain acyl-CoAs. nih.gov For instance, NADH acts as a competitive inhibitor with respect to NAD+, and isovaleryl-CoA is competitive against Coenzyme A. nih.gov These findings suggest a ping-pong kinetic mechanism, which is common for dehydrogenase complexes like pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. nih.gov

Table 1: Known Substrates of the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

| Substrate Name | Corresponding Amino Acid |

| α-Ketoisocaproate | Leucine |

| α-Keto-β-methylvalerate | Isoleucine |

| α-Ketoisovalerate | Valine |

| 4-Methylthio-2-oxobutyrate | Methionine |

| 2-Oxobutyrate | Threonine |

This table is based on the known broad specificity of the BCKDC and does not imply that kinetic data for all listed substrates are equivalent. Data specific to this compound is not currently available.

Engineering of Microbial Pathways for Oxoacid Production

The metabolic engineering of microorganisms to produce organic acids, including oxoacids, is a significant area of biotechnological research. nih.govresearchgate.net General strategies involve redirecting carbon flux from central metabolism towards the desired product, overexpressing key biosynthetic enzymes, and eliminating competing pathways that consume precursors or the product itself. nih.gov

While no studies were found that specifically detail the engineering of a microbial pathway for the production of this compound, research on the production of other C2-C6 organic acids provides a template for potential strategies. nih.gov For example, successful production of other keto-acids like 2-ketoisovalerate in Escherichia coli has been achieved by:

Deleting competing pathways: Knocking out genes responsible for the formation of byproducts such as acetate (B1210297), ethanol (B145695), and lactate (B86563) to increase the availability of the precursor, pyruvate.

Overexpressing the biosynthetic pathway: Increasing the expression of enzymes that convert central metabolites into the target oxoacid.

Optimizing cofactor availability: Ensuring a sufficient supply of cofactors like NADPH, which are often required by the biosynthetic enzymes.

Applying these principles to this compound production would likely involve identifying or engineering an enzyme cascade that can synthesize the C7 branched backbone and introduce the oxo group at the C2 position, likely starting from precursors derived from amino acid or fatty acid metabolism.

Precursor and Derivative Formation in Complex Biological Systems

Biosynthetic Routes to Structurally Related Compounds

The biosynthesis of branched-chain molecules in biological systems typically originates from branched-chain amino acids or through the use of alternative starter units in fatty acid synthesis. wikipedia.org The carbon skeleton of this compound is structurally related to iso-octanoic acid (6-methylheptanoic acid).

The biosynthesis of branched-chain fatty acids often begins with a primer molecule derived from a branched-chain amino acid. For instance:

Isovaleryl-CoA , derived from leucine, serves as a primer for the synthesis of iso-fatty acids.

Isobutyryl-CoA , from valine, is a primer for other iso-fatty acids.

2-Methylbutyryl-CoA , from isoleucine, is the primer for anteiso-fatty acids.

Following the initial priming step, the carbon chain is elongated by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA. It is conceivable that a pathway for this compound could diverge from such a branched-chain fatty acid synthesis pathway, where an intermediate is oxidized to form the α-keto acid.

Alternatively, the pathway could involve a series of condensation reactions, similar to those in polyketide synthesis, followed by specific reduction and oxidation steps to yield the final product. However, without direct experimental evidence, the precise biosynthetic route to this compound remains speculative.

Advanced Analytical Research Techniques for 6 Methyl 2 Oxoheptanoic Acid

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental for isolating and quantifying keto acids like 6-Methyl-2-oxoheptanoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Ultra-Performance Liquid Chromatography (UPLC) are among the most powerful methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Keto Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds such as α-keto acids. Its application to the analysis of this compound involves separation on a stationary phase with a liquid mobile phase pumped at high pressure. The choice of column and mobile phase is critical for achieving optimal separation. For instance, reversed-phase columns, such as those with C18 bonded phases, are commonly used for separating organic acids.

A typical HPLC setup for keto acid analysis might employ a system with a diode array UV detector. figshare.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, which can be run in isocratic or gradient elution mode to effectively separate compounds of interest. nih.govresearchgate.net For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent can be utilized, allowing for fluorescence detection. researchgate.net This approach significantly lowers the limit of detection, making it suitable for trace analysis. researchgate.net

Table 1: Illustrative HPLC Parameters for Keto Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/water or Methanol/water mixture with buffer | nih.govresearchgate.net |

| Detection | UV or Fluorescence (with derivatization) | figshare.comresearchgate.net |

| Flow Rate | 0.200 - 1.0 mL/min | nih.govresearchgate.net |

Gas Chromatography (GC) Coupled with Derivatization Strategies

Gas Chromatography (GC) is a highly effective technique for separating and analyzing volatile compounds. However, keto acids like this compound are generally non-volatile due to their polar carboxyl and keto groups. Therefore, a crucial step in their GC analysis is derivatization, which converts them into more volatile and thermally stable derivatives. gcms.cz

Common derivatization strategies for carboxylic and keto acids include esterification and silylation. researchgate.netlmaleidykla.lt Esterification can be achieved using reagents like boron trifluoride in methanol, which converts the carboxylic acid group to its corresponding methyl ester. researchgate.netnih.gov Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), targets both the carboxylic acid and keto (in its enol form) groups, replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups. lmaleidykla.lt Another approach involves derivatizing the keto group to form an oxime, followed by silylation of the carboxylic acid. asianpubs.org

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. asianpubs.org A Flame Ionization Detector (FID) is commonly used for detection. asianpubs.org

Table 2: Common Derivatization Reagents and GC Conditions for Keto Acid Analysis

| Derivatization Reagent | Target Functional Group | GC Column | Detector | Reference |

|---|---|---|---|---|

| BF3/Methanol | Carboxylic Acid (Esterification) | HP-5 (5% phenyl methyl siloxane) | FID | researchgate.netasianpubs.org |

| BSTFA | Carboxylic Acid, Keto (enol) (Silylation) | Ultra 2 | FID | lmaleidykla.lt |

| 1,2-Propylenediamine | α-Keto Acid (Quinoxalinol formation) | HP-5 | FID | asianpubs.org |

| PFBHA | Carbonyl (Oxime formation) | Not Specified | Not Specified | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. malvernpanalytical.com By utilizing columns packed with smaller particles (typically less than 2 µm), UPLC systems operate at much higher pressures than conventional HPLC systems. ijfmr.comijraset.com This results in a dramatic increase in resolution, sensitivity, and speed of analysis. ijfmr.comijraset.com

For the analysis of this compound, UPLC can provide sharper and narrower peaks, leading to better separation from other closely related compounds in a complex matrix. malvernpanalytical.com The enhanced sensitivity is particularly advantageous when analyzing samples with low concentrations of the analyte. ijraset.com The shorter run times offered by UPLC also increase sample throughput, making it a more efficient technique for large-scale studies. ijfmr.com UPLC systems are often coupled with mass spectrometry detectors (UPLC-MS) to provide highly selective and sensitive analysis. ijraset.commeasurlabs.com

Table 3: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3 - 10 µm | < 2 µm | malvernpanalytical.comijfmr.com |

| Operating Pressure | Lower | Higher (up to 100 MPa) | ijfmr.comijraset.com |

| Resolution | Good | Very High | ijfmr.com |

| Analysis Time | Longer | Shorter | ijfmr.com |

| Solvent Consumption | Higher | Lower | ijfmr.com |

Mass Spectrometric Approaches for Identification and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of compounds by measuring their mass-to-charge ratio (m/z). When coupled with chromatographic separation, it provides a high degree of specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Oxocarboxylic Acids

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like oxocarboxylic acids. d-nb.infonih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

For an oxocarboxylic acid such as this compound, ESI can generate both protonated molecules, [M+H]⁺, in positive ion mode, and deprotonated molecules, [M-H]⁻, in negative ion mode. The choice of mode depends on the specific compound and the desired information. The high polarity imparted by the carboxylic acid and ketone functionalities makes these compounds amenable to ESI. d-nb.inforesearchgate.net The resulting mass spectrum provides the molecular weight of the compound with high accuracy. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to obtain structural information about a molecule. nih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions), such as the [M-H]⁻ ion of this compound, are selected in the first mass analyzer. These selected ions are then fragmented by collision with an inert gas in a collision cell, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are then analyzed in a second mass analyzer, producing a product ion spectrum. researchgate.net

The fragmentation pattern is characteristic of the molecule's structure. For the deprotonated ion of 6-oxoheptanoic acid, observed fragmentation pathways include successive eliminations of water (H₂O), ketene (B1206846) (CH₂CO), and molecular hydrogen (H₂). researchgate.net The inability to eject carbon dioxide (CO₂) from the deprotonated parent ion of 6-oxoheptanoic acid is attributed to the lack of stabilization for the resulting fragment ion. researchgate.net By interpreting these fragmentation patterns, the structure of the original molecule can be confirmed or elucidated. gre.ac.uk

Table 4: Potential Fragmentations in MS/MS of Deprotonated 6-Oxoheptanoic Acid

| Precursor Ion | Observed Neutral Loss | Reference |

|---|---|---|

| [M-H]⁻ | H₂O (Water) | researchgate.net |

| [M-H]⁻ | CH₂CO (Ketene) | researchgate.net |

| [M-H]⁻ | H₂ (Hydrogen) | researchgate.net |

Integration with Chromatographic Techniques (GC-MS, LC-MS) for Comprehensive Profiling

The comprehensive analysis of this compound, a key α-keto acid, within complex biological and environmental samples necessitates the use of powerful separation and detection techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are at the forefront of these analytical methodologies, providing the sensitivity and specificity required for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like this compound, a derivatization step is essential to increase volatility and improve chromatographic behavior. researchgate.netresearch-solution.com This process modifies the analyte to make it suitable for GC analysis. research-solution.com GC-MS offers high chromatographic resolution, enabling the separation of complex mixtures, and the mass spectrometer provides detailed structural information, aiding in confident compound identification. jmchemsci.com The coupling of gas chromatography with mass spectrometry allows for the identification of various compounds within a sample. jmchemsci.com In the context of metabolomics, GC-MS has been instrumental in identifying a wide array of metabolites, including organic acids, in various biological matrices. core.ac.uk For instance, GC-MS has been successfully used to identify phytochemicals in plant extracts, demonstrating its broad applicability. phytojournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal technique for the direct analysis of this compound and other keto acids without the need for derivatization in some cases. nih.gov The versatility of LC allows for various separation modes, such as reversed-phase chromatography, which is commonly used for the separation of organic acids. sigmaaldrich.com

Recent advancements in LC-MS technology, particularly the development of ultra-fast liquid chromatography (UFLC) coupled with high-resolution mass spectrometry (HRMS), have significantly enhanced the speed and sensitivity of analysis. nih.gov UFLC-MS methods can achieve run times of less than 5 minutes, a significant improvement over traditional HPLC methods. nih.gov This high-throughput capability is crucial for large-scale metabolomics studies. thno.org Furthermore, tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, which is vital for quantifying low-abundance metabolites in complex biological samples like plasma and urine. nih.gov LC-MS/MS has been employed for the non-targeted analysis of thousands of exogenous chemicals in human plasma, showcasing its power in exposome research. nih.gov

The integration of these chromatographic techniques provides a comprehensive profile of metabolites, including this compound, in various biological and environmental samples. The choice between GC-MS and LC-MS often depends on the specific analyte, the complexity of the sample matrix, and the research question at hand.

Derivatization Strategies for Improved Detection and Analytical Performance

Derivatization is a critical step in the analysis of many compounds, including this compound, particularly for GC-MS analysis. researchgate.netresearch-solution.com This chemical modification process is designed to enhance the analyte's properties for better separation and detection. semanticscholar.org The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance the detector response. research-solution.com

Several derivatization reagents and strategies are available for α-keto acids:

Oximation: This reaction targets the ketone group of the α-keto acid. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to form oxime derivatives. research-solution.com This method has been successfully applied to the analysis of various keto acids in urine.

Esterification: The carboxylic acid group can be converted into an ester to increase volatility. This is often achieved through reactions with alcohols in the presence of a catalyst. For example, acid-catalyzed methylation is a common derivatization method for fatty acids. mdpi.com

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens in both the carboxylic acid and ketone groups (after enolization) to form trimethylsilyl (TMS) derivatives. research-solution.com This is a widely used technique in metabolomics for the analysis of organic acids.

Quinoxalinol Formation: Derivatization with o-phenylenediamine (B120857) (OPD) or its analogs, like 1,2-diamino-4,5-methylenedioxybenzene, leads to the formation of stable and highly fluorescent quinoxalinol derivatives. nih.govsigmaaldrich.com This strategy is particularly effective for LC-based methods with fluorescence detection, offering very low detection limits. sigmaaldrich.com

The selection of a derivatization strategy depends on the analytical technique being used (GC-MS or LC-MS), the specific functional groups present in the analyte, and the desired level of sensitivity. A well-chosen derivatization method can significantly improve the quality of analytical data.

Table 1: Common Derivatization Reagents for α-Keto Acids

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Reference |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | Oxime | GC-MS | research-solution.com |

| Boron trifluoride in methanol | Carboxylic Acid | Methyl Ester | GC-MS | nih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid, Ketone (enol) | Trimethylsilyl (TMS) ether/ester | GC-MS | research-solution.com |

| o-phenylenediamine (OPD) | α-Keto Acid | Quinoxalinol | LC-MS, HPLC-Fluorescence | nih.gov |

| 1,2-diamino-4,5-methylenedioxybenzene | α-Keto Acid | Fluorescent Quinoxaline | HPLC-Fluorescence | sigmaaldrich.com |

| 2,4-dinitrophenylhydrazine (DNPH) | Ketone | Dinitrophenylhydrazone | LC-MS/MS, Spectrophotometry | rsc.orgresearchgate.net |

Application of Analytical Methods in Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, serum, and urine presents significant analytical challenges due to the presence of numerous interfering substances. google.com Effective sample preparation is crucial to remove these interferences and enrich the analyte of interest. google.com

Sample Preparation:

Common sample preparation techniques include:

Protein Precipitation: For plasma and serum samples, proteins are typically precipitated using organic solvents (e.g., acetonitrile) or acids (e.g., perchloric acid) and removed by centrifugation. nih.govthno.org

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. nih.gov It utilizes a solid sorbent to selectively retain the analyte or the interfering components of the matrix. google.com

Analytical Applications:

Advanced analytical methods have been successfully applied to quantify α-keto acids in various biological contexts:

Metabolomic Profiling: LC-MS and GC-MS are powerful tools for metabolomics, enabling the simultaneous measurement of a large number of metabolites in biological samples. nih.govnih.gov This approach has been used to study metabolic changes in various physiological and pathological states. mdpi.com

Biomarker Discovery: The accurate quantification of metabolites like this compound in large cohorts can lead to the discovery of novel biomarkers for disease diagnosis and prognosis. frontiersin.org Non-targeted metabolomics approaches using high-resolution mass spectrometry have been employed to identify potential chemical exposures associated with diseases like systemic lupus erythematosus. nih.gov

Clinical Chemistry: The determination of α-keto acid levels in serum and urine can be important for the diagnosis and monitoring of certain metabolic disorders. sigmaaldrich.com HPLC methods with fluorescence detection have been developed for the sensitive determination of various α-keto acids in human serum and urine. sigmaaldrich.com

The combination of robust sample preparation methods with highly sensitive and selective analytical techniques like GC-MS and LC-MS/MS allows for the reliable and accurate measurement of this compound in complex biological matrices, providing valuable insights into its role in health and disease.

Table 2: Analytical Methods for α-Keto Acids in Biological Matrices

| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings | Reference |

| UFLC-MS | Tissue (adipose, muscle, liver, kidney, hypothalamus), Plasma | Deproteinization, OPD derivatization, Ethyl acetate (B1210297) extraction | Developed a sensitive and rapid method for quantifying branched-chain keto acids. | nih.gov |

| HPLC-Fluorescence | Serum, Urine | Precolumn derivatization with 1,2-diamino-4,5-methylenedioxybenzene | Simultaneous determination of twelve α-keto acids with very low detection limits. | sigmaaldrich.com |

| LC-QTOF/MS | Plasma | Not specified in abstract | Agnostic screening for thousands of exogenous chemicals, identifying associations with SLE. | nih.gov |

| LC-MS/MS | Plasma | Solid-phase extraction | Developed a validated method for the determination of a drug metabolite for bioequivalence studies. | nih.gov |

| GC-MS | Urine | Oximation and silylation | Quantitative analysis of DEHP metabolites. | researchgate.net |

Applications of 6 Methyl 2 Oxoheptanoic Acid in Biomedical and Chemical Sciences Research

Utilization in Drug Discovery and Medicinal Chemistry

The quest for novel therapeutic agents has led researchers to explore a wide array of chemical scaffolds. 6-Methyl-2-oxoheptanoic acid and its structural analogs have emerged as promising starting points and intermediates in the synthesis of new drugs and the development of advanced therapeutic strategies.

While direct evidence for the use of this compound in the synthesis of penicillin derivatives is not extensively documented in publicly available research, the application of structurally similar compounds is well-established. Notably, 6-oxoheptanoic acid, which differs only by the absence of a methyl group, serves as a reagent in the synthesis of new penicillins. This related compound is utilized to introduce keto acid side chains to the penicillin core structure, a strategy aimed at developing novel antibiotic variants. The core principle involves modifying the acyl side chain of 6-aminopenicillanic acid (6-APA), the fundamental building block of most penicillins, to create semi-synthetic antibiotics with potentially enhanced properties.

The general structure of penicillins consists of a thiazolidine (B150603) ring fused to a β-lactam ring, with a variable acylamino side chain attached at the 6-position. The nature of this side chain is a critical determinant of the antibiotic's spectrum of activity and resistance to bacterial β-lactamases. By incorporating keto acid moieties, researchers can explore new chemical space and potentially overcome existing resistance mechanisms.

Table 1: Comparison of this compound and a Related Compound in Antibiotic Synthesis

| Compound | Role in Antibiotic Synthesis |

| This compound | No direct documented use in penicillin synthesis. |

| 6-Oxoheptanoic acid | Reagent for synthesizing new penicillins with keto acid side chains. |

Currently, there is limited specific information available in scientific literature detailing the direct application of this compound in the development of targeted therapies or diagnostic tools. Targeted therapies are designed to interfere with specific molecules that are essential for cancer cell growth and survival. These therapies often target cell surface receptors, intracellular signaling pathways, or the tumor microenvironment. Diagnostic tools, in this context, often involve molecules that can specifically bind to biomarkers associated with a particular disease, enabling its detection and monitoring.

The development of such agents frequently involves the use of bifunctional molecules, where one part recognizes the target and the other carries a therapeutic payload or a signaling component. While keto acids, in general, can be functionalized to serve as linkers or scaffolds in such constructs, the specific contribution of this compound to this field is yet to be prominently reported.

Keto acids are versatile precursors in the synthesis of a wide range of pharmacologically active molecules, particularly heterocyclic compounds which form the backbone of many drugs. While specific examples of drugs synthesized directly from this compound are not readily found in the literature, the chemical functionalities of this molecule—a carboxylic acid and a ketone—make it a potentially valuable building block in organic synthesis.

The presence of both a nucleophilic (enolizable ketone) and an electrophilic (carboxylic acid) center, along with a modifiable aliphatic chain, allows for a variety of chemical transformations. These can include condensations, cyclizations, and functional group interconversions to create more complex molecular architectures. For instance, keto acids can be used in the synthesis of various heterocyclic systems like pyridines, pyrimidines, and diazepines, many of which exhibit significant biological activities.

Research on related compounds, such as 6-aryl-4-oxohexanoic acids, has demonstrated their potential as anti-inflammatory agents. These molecules are synthesized from levulinic acid (4-oxopentanoic acid), a shorter-chain keto acid, highlighting the utility of this class of compounds as starting materials for bioactive molecules.

A significant area of interest for compounds structurally related to this compound is the modulation of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, a type of T-helper cell that is implicated in various autoimmune diseases. Consequently, inhibitors or inverse agonists of RORγt are being actively pursued as potential therapeutics for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.

Research has shown that derivatives of 6-oxo-4-phenyl-hexanoic acid can act as potent RORγt inverse agonists. mdpi.com These molecules are designed to bind to the ligand-binding domain of the RORγt receptor, leading to a conformational change that represses its transcriptional activity. The design of these inhibitors is often inspired by the co-crystal structure of RORγt with known ligands.

The structure-activity relationship (SAR) studies of these hexanoic acid derivatives indicate that modifications to the phenyl group and the hexanoic acid chain can significantly impact their potency and pharmacokinetic properties. mdpi.com This suggests that a scaffold similar to this compound could potentially be adapted to create novel RORγt modulators.

Table 2: Research Findings on RORγt Inverse Agonists with a Hexanoic Acid Scaffold

| Compound Class | Target | Mechanism of Action | Potential Therapeutic Application |

| 6-Oxo-4-phenyl-hexanoic acid derivatives | RORγt | Inverse Agonist | Autoimmune Diseases |

Function in Protein Chemistry and Bioconjugation Techniques

The ability to selectively modify proteins is a cornerstone of modern biomedical research, enabling the development of antibody-drug conjugates, diagnostic probes, and tools for studying protein function. The ketone group present in this compound offers a valuable handle for such modifications.

The reaction between a ketone and a hydrazide to form a stable hydrazone bond is a well-established bioconjugation strategy. This compound, with its ketone functionality, can serve as a linker to attach molecules to proteins. A closely related compound, 6-oxoheptanoic acid, has been explicitly cited for its use as a ketone linker for the conjugation of hydrazide derivatives to proteins.

The process typically involves first modifying a protein with the keto acid. The carboxylic acid end of this compound can be activated to react with nucleophilic residues on the protein surface, such as the epsilon-amino group of lysine, forming a stable amide bond. This introduces a ketone group onto the protein. Subsequently, a molecule containing a hydrazide group can be reacted with the ketone-modified protein to form a hydrazone linkage.

This two-step approach allows for the controlled and site-specific attachment of a wide range of molecules, including fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, to proteins. The stability of the resulting hydrazone bond is generally sufficient for many biological applications.

Intermediary Role in Complex Organic Synthesis

This compound serves as a valuable intermediate in the field of complex organic synthesis, providing a versatile scaffold for the construction of larger, more intricate molecules. Its bifunctional nature, containing both a carboxylic acid and a ketone group, allows for sequential or selective reactions to build molecular complexity. This α-keto acid is particularly utilized as a building block in the synthesis of peptide derivatives and other advanced organic structures.

Research, particularly within the pharmaceutical sciences, has demonstrated the utility of this compound in creating complex molecules with precise stereochemistry and functionality. A notable application is in the synthesis of carboxyalkyl dipeptide derivatives, which have been investigated for their potential as therapeutic agents. rsc.orgresearchgate.netrafa2009.eu

In a key synthetic strategy, this compound is reacted with a dipeptide, such as L-alanyl-L-proline, to form a more complex peptide derivative. rsc.org This reaction creates a new carbon-nitrogen bond and extends the peptide side chain, leading to the formation of N-(1-carboxy-5-methylhexyl)-L-alanyl-L-proline. rsc.orgrafa2009.eu This process highlights the role of the keto acid as a precursor for introducing a specific lipophilic side chain (the 5-methylhexyl group) onto a peptide backbone, thereby modifying its biological and pharmacological properties. The patents detailing this synthesis classify this compound as a key keto acid reactant for producing these novel peptide structures. nih.gov

Table 1: Synthesis of N-(1-carboxy-5-methylhexyl)-L-alanyl-L-proline

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

|---|---|---|---|---|

| This compound | L-alanyl-L-proline | Sodium cyanoborohydride | N-(1-carboxy-5-methylhexyl)-L-alanyl-L-proline | rsc.org |

The chemical structure of this compound is conducive to a variety of functional group transformations, making it a versatile tool for derivatization. The most prominent transformation involves the ketone carbonyl group, which acts as an electrophilic center.

A primary example of this is its participation in reductive amination reactions. rsc.orgrafa2009.eu In the synthesis of N-(1-carboxy-5-methylhexyl)-L-alanyl-L-proline, the ketone at the C2 position of this compound reacts with the primary amine of the L-alanyl residue. rsc.org This initially forms a Schiff base or enamine intermediate, which is not isolated but is subsequently reduced in situ by a reducing agent like sodium cyanoborohydride. rsc.orgresearchgate.net This one-pot reaction efficiently transforms the keto group into a secondary amine, forging a stable linkage between the keto acid and the peptide. This transformation is a powerful method for conjugating molecules and is a cornerstone of its utility as a synthetic intermediate. rsc.org The carboxylic acid group on the molecule can also be transformed, for instance, into esters or amides through standard condensation reactions, further expanding its synthetic potential. researchgate.net

Research in Environmental and Biomass Conversion Technologies

Following a comprehensive review of scientific literature and patent databases, no specific research was identified detailing the application of this compound in environmental and biomass conversion technologies. The subsequent subsections are therefore omitted due to the lack of available data directly involving this compound.

There is no specific information available in the searched scientific literature regarding the use of this compound in microbial upcycling or biocatalytic transformation processes for producing value-added chemicals.

Mentioned Compounds

Structural Modifications and Their Research Implications for Oxoheptanoic Acids

Impact of Stereoisomerism on Biochemical Pathways and Reactivity

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical determinant of a molecule's biological activity. While 6-Methyl-2-oxoheptanoic acid, also known as α-ketoisocaproate (KIC), does not possess a chiral center, the broader class of oxoheptanoic acids includes chiral molecules whose metabolic processing is highly stereoselective. Enzymatic reactions are governed by the precise fit between a substrate and the enzyme's active site, which is itself a chiral environment. Consequently, enzymes can readily distinguish between different stereoisomers of a substrate.

A pertinent example from the closely related family of branched-chain α-keto acids (BCKAs) is α-keto-β-methylvaleric acid (KMV), the keto-analog of the amino acid isoleucine. rupahealth.comfrontiersin.org KMV has a chiral center, and its metabolism is stereospecific. The enzymes involved in its breakdown, such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex, preferentially act on one stereoisomer over the other. rupahealth.comyoutube.com This stereoselectivity ensures the correct downstream processing into metabolites that can enter central energy pathways like the citric acid cycle. nih.gov Research on the effects of KMV has shown that it can increase the phosphorylation of intermediate filaments in the cerebral cortex, an effect mediated by the GABAergic system, highlighting how specific isomers can trigger distinct signaling pathways. nih.gov

This principle underscores that if a chiral center were introduced into an oxoheptanoic acid structure, its interaction with metabolic enzymes would be fundamentally altered. One enantiomer might be an effective substrate, while the other could be inert or even act as an inhibitor of the biochemical pathway.

Effects of Chain Length and Branching on Metabolic Fate and Bioactivity

The carbon skeleton of an oxoheptanoic acid, specifically its length and the presence of branches, is a primary factor determining its metabolic fate. This compound is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA) leucine (B10760876). wikipedia.orgrupahealth.com Its structure—a seven-carbon backbone with a methyl branch at the sixth position—directs it into a specific metabolic route.

The metabolic fates of the three principal BCKAs, which differ in chain length and branching, provide a clear illustration of this concept:

This compound (α-ketoisocaproate, KIC): Derived from leucine, this compound is exclusively ketogenic. frontiersin.orgrupahealth.com Following oxidative decarboxylation by the BCKDH complex, its carbon skeleton is converted into acetyl-CoA and acetoacetate (B1235776), which are precursors for ketone body synthesis or can be used for energy production in the citric acid cycle. wikipedia.org

α-ketoisovalerate (KIV): Derived from valine, this shorter, branched keto acid is purely glucogenic. Its catabolism yields succinyl-CoA, an intermediate in the citric acid cycle that can be converted to glucose through gluconeogenesis. frontiersin.orgkarger.com

α-keto-β-methylvalerate (KMV): Derived from isoleucine, this keto acid is both ketogenic and glucogenic. Its breakdown produces both acetyl-CoA (ketogenic) and succinyl-CoA (glucogenic). rupahealth.comfrontiersin.org

These divergent fates are a direct consequence of their distinct carbon structures. The branching pattern of KIC, for instance, prevents its complete oxidation into precursors for gluconeogenesis, funneling it instead toward ketogenesis. The bioactivity of these molecules is also linked to their structure; KIC has been shown to stimulate insulin (B600854) secretion, whereas KIV has a comparatively weaker effect. researchgate.net Altered metabolism and elevated levels of BCKAs are associated with metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and Maple Syrup Urine Disease (MSUD). frontiersin.orgnih.govjci.orgmedrxiv.org

| Compound Name | Common Name | Parent Amino Acid | Structure Summary | Metabolic Fate |

|---|---|---|---|---|

| This compound | α-ketoisocaproate (KIC) | Leucine | C7 chain, methyl branch at C6 | Exclusively Ketogenic |

| 4-Methyl-2-oxopentanoic acid | α-ketoisovalerate (KIV) | Valine | C5 chain, methyl branch at C4 | Exclusively Glucogenic |

| 3-Methyl-2-oxopentanoic acid | α-keto-β-methylvalerate (KMV) | Isoleucine | C6 chain, methyl branch at C3 | Ketogenic & Glucogenic |

Influence of Substitution Patterns on Synthetic Strategies and Biological Function

The specific arrangement of functional groups—or substitution pattern—on the heptanoic acid framework defines the molecule's identity and reactivity, which in turn influences both its synthesis and biological role.

Biological Function: The substitution pattern of this compound, with a ketone at the C2 (alpha) position and a methyl group at the C6 position, is directly responsible for its function as a central metabolite. It is formed in the first step of leucine catabolism through a reversible transamination reaction. frontiersin.org It then serves as the primary substrate for the BCKDH complex, an enzyme that catalyzes the irreversible, rate-limiting step in BCAA degradation. frontiersin.org A deficiency in this enzyme leads to the accumulation of BCKAs, including KIC, resulting in the serious metabolic disorder MSUD, where these compounds are considered neurotoxic metabolites. wikipedia.orgnih.gov The liver, gut, and kidneys all play significant roles in the disposal and conversion of KIC. nih.gov

Synthetic Strategies: The synthesis of α-keto acids like this compound can be approached through various methods. In biological systems and for certain research applications, they are often generated from their corresponding essential amino acids via transamination. nih.gov Chemical synthesis provides alternative routes that can be scaled and modified. Common strategies for synthesizing α-keto acids include:

Oxidation of Alkenes: A recyclable iron nanocomposite can catalyze the efficient oxidation of various alkenes to their corresponding α-keto acids. organic-chemistry.org

Oxidative Esterification: Acetophenones can be converted to α-ketoesters through methods mediated by iodine or copper catalysts, which can then be hydrolyzed to the desired α-keto acid. organic-chemistry.org

Grignard Reactions: A conventional method involves reacting a Grignard reagent with a dialkyl oxalate, followed by hydrolysis of the resulting ester to yield the free α-keto acid. google.com

Hydrolysis of Acyl Cyanides: The acid-catalyzed hydrolysis of acyl cyanides is another established route to afford α-keto acids. google.com

The choice of synthetic strategy depends on the desired yield, the complexity of the target molecule, and the available starting materials. The substitution pattern dictates which precursors and reaction types are most suitable. For instance, the Stork enamine reaction is a versatile method for generating α-substituted carbonyl compounds, which could serve as intermediates in more complex syntheses. jove.com

| Substitution Pattern | Compound Name | Compound Class | Primary Function/Application |

|---|---|---|---|

| 2-oxo, 6-methyl | This compound | Branched-Chain α-Keto Acid | Metabolic intermediate in leucine catabolism |

| 7-amino | 7-Aminoheptanoic acid | Amino Acid | Building block for nylons and other polymers |

| 7-hydroxy | 7-Hydroxyheptanoic acid | Hydroxy Acid | Precursor for polyesters and fragrances |

| No substitutions | Heptanoic acid (Enanthic acid) | Carboxylic Acid | Used in lubricants and as a fragrance ester precursor |

Future Research Directions and Unexplored Potential of 6 Methyl 2 Oxoheptanoic Acid

Emerging Synthetic Strategies and Catalytic Innovations for Efficient Production

The efficient and selective synthesis of α-keto acids is a topic of ongoing research, with a strong emphasis on developing greener and more sustainable methods. mdpi.com While traditional chemical syntheses often involve harsh reagents and conditions, newer strategies are leveraging catalysis to achieve higher efficiency and selectivity. mdpi.comorganic-chemistry.org Future research into the production of 6-Methyl-2-oxoheptanoic acid will likely focus on several key areas:

Biocatalytic Approaches: The use of enzymes, or whole-cell biocatalysts, for the synthesis of α-keto acids is a rapidly growing field. nih.govnih.gov L-amino acid deaminases, for instance, can catalyze the oxidative deamination of the corresponding amino acid (in this case, 6-methyl-leucine) to produce the desired α-keto acid. nih.gov Directed evolution and metabolic engineering techniques could be employed to develop highly specific and efficient biocatalysts for the production of this compound. nih.gov Aldolases, particularly 2-oxoacid aldolases, represent another promising enzymatic tool for the construction of α-keto acid frameworks through carbon-carbon bond formation. nih.gov

Chemo-enzymatic Synthesis: Combining the strengths of traditional chemical synthesis with the selectivity of biocatalysis offers a powerful approach. A potential chemo-enzymatic route to this compound could involve the chemical synthesis of a precursor molecule that is then converted to the final product using a specific enzyme.

Advanced Catalytic Methods: Innovations in organocatalysis and transition-metal catalysis are providing new avenues for α-keto acid synthesis. researchgate.net These methods can offer high levels of control over stereochemistry and functional group tolerance. Future research could explore the application of novel catalytic systems for the direct and efficient synthesis of this compound from simple starting materials.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Development of specific L-amino acid deaminases or 2-oxoacid aldolases. |

| Chemo-enzymatic | Combines chemical efficiency with enzymatic selectivity | Synthesis of a tailored precursor for enzymatic conversion. |

| Advanced Catalysis | High stereocontrol, broad substrate scope | Application of novel organo- or transition-metal catalysts. |

Elucidation of Novel Metabolic Pathways and Enzymatic Mechanisms

As a branched-chain α-keto acid (BCKA), this compound is structurally related to the metabolites of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. frontiersin.orgnih.gov The metabolism of BCAAs and their corresponding BCKAs is crucial for various physiological processes, and its dysregulation is linked to several metabolic disorders. frontiersin.orgresearcher.life

Future research is likely to investigate whether this compound can be metabolized by the enzymes involved in BCAA catabolism, such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgnih.gov Understanding the interaction of this specific oxoacid with these enzymatic pathways could reveal novel metabolic routes and provide insights into the substrate specificity of these important enzymes.

Moreover, the broader family of α-keto acids plays a central role in intermediary metabolism, including the Krebs cycle. wikipedia.org Research could explore if this compound or its metabolites can enter and influence these central metabolic pathways. This could involve tracing the metabolic fate of isotopically labeled this compound in various biological systems.

Advanced Applications in Bio-Inspired Synthesis and Biotechnological Processes

The unique chemical structure of α-keto acids makes them valuable building blocks in organic synthesis. acs.org Their ability to serve as acylating agents and participate in a variety of carbon-carbon bond-forming reactions opens up possibilities for the synthesis of complex molecules. acs.org

Bio-inspired Synthesis: this compound could serve as a precursor in the bio-inspired synthesis of natural products or their analogues. Its branched alkyl chain and reactive α-keto acid moiety provide a versatile scaffold for further chemical modifications.

Biotechnological Production of Value-Added Chemicals: The biotechnological production of α-keto acids from renewable feedstocks is a promising area of research. researchgate.netnih.gov Engineered microorganisms could be developed to produce this compound, which could then be used as a platform chemical for the synthesis of other valuable compounds, such as specialty polymers, agrochemicals, or pharmaceuticals. The development of efficient microbial fermentation processes for this purpose will be a key research focus. nih.gov

Computational Chemistry and Molecular Modeling in Oxoacid Research

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules. mdpi.commuseu-goeldi.br These approaches can provide valuable insights into the structure, reactivity, and biological activity of this compound, even in the absence of extensive experimental data.

Predicting Physicochemical Properties: Molecular modeling can be used to predict key physicochemical properties of this compound, such as its solubility, pKa, and conformational preferences. This information is crucial for designing and interpreting experimental studies.

Enzyme-Substrate Interactions: Docking studies and molecular dynamics simulations can be used to model the interaction of this compound with the active sites of enzymes, such as those in the BCKDH complex. acs.org This can help to predict whether the compound is a likely substrate and can guide the design of enzyme engineering experiments.

Reaction Mechanism Elucidation: Quantum mechanical calculations can be employed to investigate the mechanisms of potential synthetic reactions for producing this compound, as well as the enzymatic reactions in which it might participate. This can aid in the development of more efficient catalysts and a deeper understanding of its metabolic fate.

| Computational Approach | Application to this compound |

| Molecular Modeling | Prediction of physicochemical properties and conformational analysis. |

| Molecular Docking | Simulating interactions with enzyme active sites to predict substrate potential. |

| Molecular Dynamics | Studying the dynamic behavior of the molecule and its complexes with proteins. |

| Quantum Mechanics | Elucidating reaction mechanisms for synthesis and metabolism. |

Q & A

Basic: What are the standard synthetic routes for 6-methyl-2-oxoheptanoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves cyclization or oxidation of precursor ketones. For example, BF₃·Et₂O-catalyzed cyclization of intermediates like 3-hydroxy acids derived from 6-methyl-5-hepten-2-one can yield structurally similar oxo-acids . Optimizing reaction conditions (e.g., catalyst concentration, temperature, and solvent polarity) is critical. Purity (>98%) is achievable via recrystallization or HPLC purification, as demonstrated for analogous compounds like 4-methyl-2-oxopentanoic acid .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry.

- HPLC-MS confirms molecular weight and purity, with methods validated against standards like levulinic acid (4-oxopentanoic acid) .

- FT-IR verifies carbonyl (C=O) and carboxylic acid (O-H) stretches.

Storage conditions (e.g., -80°C in DMSO, light protection) are essential to prevent degradation during analysis .

Advanced: How can researchers investigate the metabolic pathways involving this compound in neurological models?

Methodological Answer:

- Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track incorporation into metabolic intermediates .

- Employ in vitro neuronal cultures exposed to the compound, followed by LC-MS metabolomics to identify downstream products like acetyl-CoA derivatives .

- Compare results with structurally related toxins (e.g., 4-methyl-2-oxopentanoic acid) to infer shared mechanisms .

Advanced: What experimental strategies resolve contradictions in reported neurotoxic effects of this compound?

Methodological Answer:

- Conduct dose-response meta-analyses to reconcile variability across studies, ensuring inclusion criteria account for model systems (e.g., rodent vs. human cell lines) .

- Validate findings using knockdown models (e.g., Pten-deficient cells) to isolate pathway-specific effects .

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize confounding variables .

Advanced: How can ozonolysis and hydrolysis be applied to study this compound’s degradation products?

Methodological Answer:

- Ozonolysis cleaves double bonds in precursors (e.g., 6-methyl-5-hepten-2-one), generating intermediates like 6-oxoheptanoic acid .

- Acid-catalyzed hydrolysis (e.g., H₂SO₄) breaks ester linkages in derivatives, enabling quantification of degradation kinetics. Monitor via GC-MS or ion chromatography .

Basic: What are the key challenges in ensuring purity and stability during storage?

Methodological Answer:

- Purity challenges : Remove byproducts (e.g., dimers) using silica gel chromatography .

- Stability : Store at -80°C in anhydrous DMSO, with aliquots to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC checks .

Advanced: How can this compound serve as a synthon in multifunctional compound synthesis?

Methodological Answer:

- React with biotin-PEG-alkyne derivatives via carboxylate coupling (EDC/NHS chemistry) to create probes for metabolic tracking .

- Use BF₃·Et₂O to cyclize into tetrahydropyran derivatives, as shown for analogous 3-hydroxy acids .

Basic: What statistical methods are recommended for analyzing dose-dependent toxicity data?

Methodological Answer:

- Fit non-linear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Advanced: How can researchers design systematic reviews to address gaps in mechanistic studies of this compound?

Methodological Answer:

- Follow PRISMA guidelines for literature screening, prioritizing studies with raw data availability .

- Use network meta-analysis to compare toxicity pathways across species and exposure durations .

- Include risk-of-bias assessments to weigh evidence quality .

Basic: What are the best practices for reporting spectroscopic data in publications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.